Introduction: The Structural Uniqueness of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
Introduction: The Structural Uniqueness of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of both ¹H and ¹³C NMR data, underpinned by fundamental principles and field-proven methodologies. We will explore the causal relationships between the molecule's unique three-dimensional structure and its spectral features, offering a self-validating framework for structural elucidation.
9-Bromo-9,10-dihydro-9,10-ethenoanthracene is a rigid, polycyclic hydrocarbon featuring a dibenzobarrelene framework. Its structure is characterized by two benzene rings held in a fixed orientation by an etheno bridge. The strategic placement of a bromine atom at one of the bridgehead carbons (C-9) breaks the molecule's inherent symmetry. This structural rigidity and asymmetry are pivotal, as they give rise to a complex and information-rich NMR spectrum. Key spectral features are dictated by:
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Anisotropic Effects: The π-electron systems of the two aromatic rings generate strong, localized magnetic fields. This phenomenon, known as the anisotropic effect, causes significant shielding and deshielding of nearby nuclei, depending on their spatial orientation relative to the rings.[1][2][3] This is particularly influential for the protons on the etheno bridge and the remaining bridgehead proton.
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Fixed Dihedral Angles: The molecule's locked conformation ensures that the dihedral angles between adjacent protons are fixed. This allows for the precise prediction and interpretation of proton-proton coupling constants (J-coupling), which are essential for unambiguous signal assignment.
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Asymmetry: The bromine substituent at C-9 renders the two benzene rings and the two vinyl protons of the etheno bridge chemically non-equivalent, leading to a greater number of distinct signals than in the unsubstituted parent compound.
The following diagram illustrates the molecular structure with standardized numbering for the purpose of spectral assignment.
Caption: Structure of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
Experimental Protocol: High-Resolution NMR Spectroscopy
The acquisition of high-quality, reproducible NMR data is paramount. The following protocol outlines a validated methodology for the analysis of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
Workflow Overview
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology:
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Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this non-polar compound.[4] Deuterated solvents are essential for ¹H NMR as they do not produce large solvent signals that would otherwise obscure the analyte's resonances.[5][6][7]
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Sample Preparation:
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Accurately weigh 5-10 mg of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene.
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Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean vial.
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Add 1-2 µL of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
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Transfer the solution to a 5 mm NMR tube.
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-
Data Acquisition:
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Experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
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After inserting the sample, lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
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¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Additionally, run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and quaternary carbons, which is a crucial step for definitive assignments.[8][9]
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Spectral Interpretation: ¹H NMR Spectrum
The ¹H NMR spectrum is characterized by three distinct regions: the aromatic protons, the etheno bridge protons, and the bridgehead proton.
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Aromatic Protons (H-1 to H-8): Due to the C-9 bromine, all eight aromatic protons are chemically non-equivalent. They are expected to resonate in the δ 7.0–7.5 ppm region. The signals will appear as a complex series of multiplets. Protons in closer proximity to the bromine atom or the etheno bridge will experience slightly different shielding effects, but precise individual assignment typically requires advanced 2D NMR techniques like COSY and NOESY.
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Etheno Bridge Protons (H-11, H-12): These two protons are diastereotopic and are significantly influenced by the anisotropic effect of the benzene rings, which shields them.[1][10] This shielding shifts their resonance upfield relative to typical olefinic protons. They are expected to appear as two distinct signals, likely in the δ 6.5–6.9 ppm range. Each signal should be a doublet of doublets (dd), showing coupling to the adjacent bridgehead proton (H-10) and a smaller coupling to the other vinyl proton.
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Bridgehead Proton (H-10): This is a highly diagnostic signal. Being at a bridgehead position and adjacent to the rigid aromatic systems, it is expected to be deshielded. Its signal is anticipated around δ 4.3–5.1 ppm .[11] It should appear as a triplet or a doublet of doublets due to coupling with the two etheno protons (H-11 and H-12). The observation of this signal confirms the overall framework.[11]
Table 1: Predicted ¹H NMR Data for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 – 7.5 | m | 8H | Aromatic (H-1 to H-8) |
| ~ 6.5 – 6.9 | dd | 2H | Etheno (H-11, H-12) |
| ~ 4.3 – 5.1 | t or dd | 1H | Bridgehead (H-10) |
Spectral Interpretation: ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The use of DEPT experiments is critical for distinguishing between protonated and non-protonated carbons.
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Aromatic Carbons: A series of signals is expected between δ 120–150 ppm . This will include eight signals for the protonated carbons (CH) and four signals for the quaternary carbons at the ring junctions.
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Olefinic Carbons (C-11, C-12): The two sp²-hybridized carbons of the etheno bridge are expected in the δ 135–145 ppm range, distinct from the aromatic signals.
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Bridgehead Carbons (C-9, C-10): These sp³-hybridized carbons are key indicators.
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C-9: The carbon atom directly attached to the electronegative bromine atom will be significantly deshielded and is expected to appear around δ 60–70 ppm .
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C-10: The other bridgehead carbon will resonate further upfield, likely in the δ 45–55 ppm region.
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Table 2: Predicted ¹³C NMR Data for 9-Bromo-9,10-dihydro-9,10-ethenoanthracene
| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |
| ~ 135 – 150 | C | Quaternary Aromatic |
| ~ 135 – 145 | CH | Olefinic (C-11, C-12) |
| ~ 120 – 128 | CH | Aromatic (C-1 to C-8) |
| ~ 60 – 70 | C | Bridgehead (C-9) |
| ~ 45 – 55 | CH | Bridgehead (C-10) |
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of 9-Bromo-9,10-dihydro-9,10-ethenoanthracene provides an unambiguous confirmation of its complex, rigid structure. The distinct chemical shifts of the bridgehead and etheno bridge nuclei, governed primarily by the powerful anisotropic effects of the aromatic rings and the influence of the bromine substituent, serve as reliable fingerprints for this molecular architecture. The methodologies and spectral interpretations presented in this guide offer a robust framework for researchers engaged in the synthesis and characterization of related polycyclic compounds, ensuring both scientific accuracy and efficiency in structural elucidation.
References
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Al-Zaydi, K. M. (2014). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Arabian Journal of Chemistry, 7(5), 653-658.[11]
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Kleinpeter, E., Lämmermann, A., & Kühn, H. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 9(4), 1098-1111.[10]
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